5-Methylindole

Descripción general

Descripción

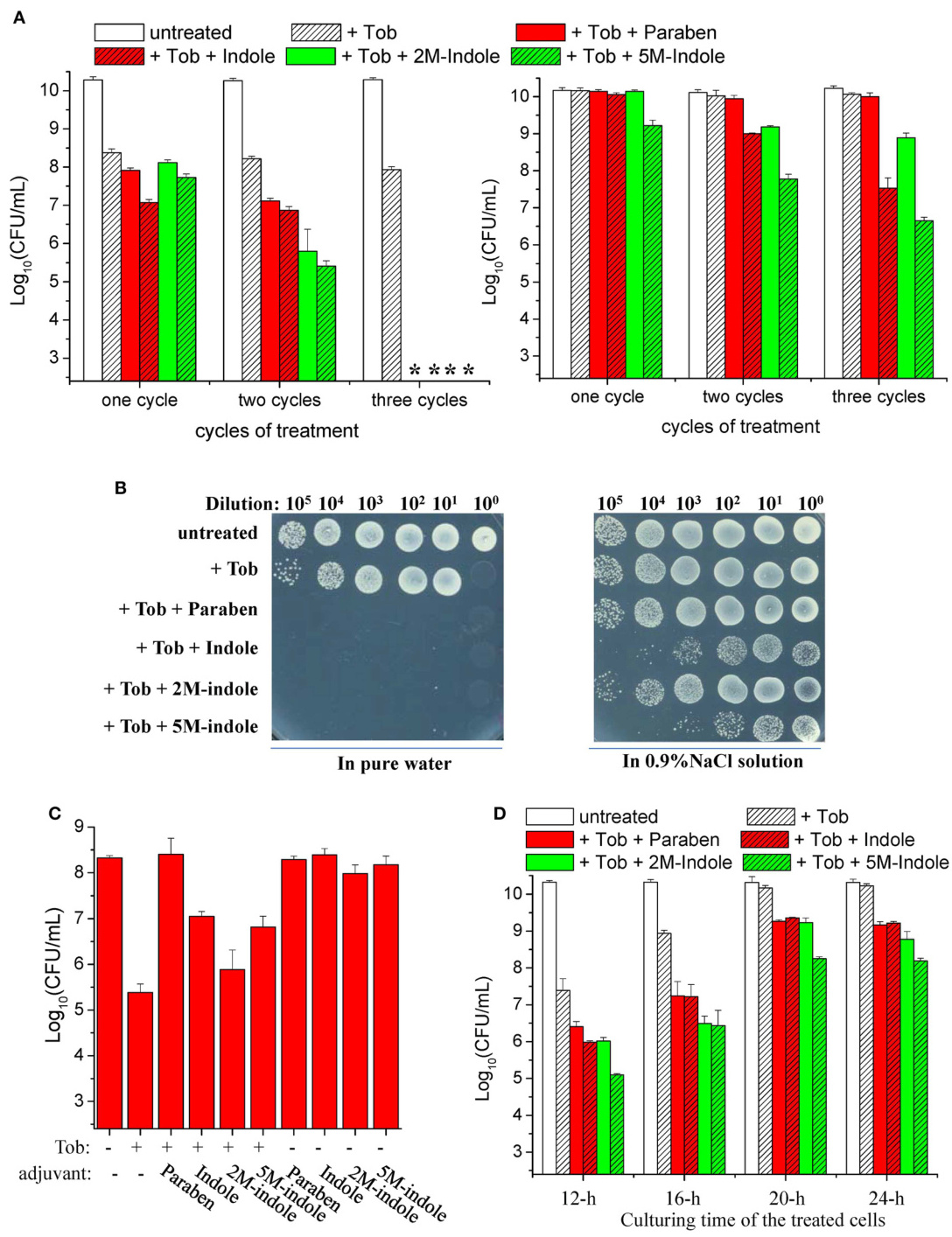

5-Methylindole (C₉H₉N) is a substituted indole derivative with a methyl group at the 5-position of the indole ring. It has garnered significant attention as a potent adjuvant for aminoglycoside antibiotics, particularly against gram-positive pathogens such as Staphylococcus aureus persister cells and methicillin-resistant S. aureus (MRSA) . Unlike conventional antibiotics, this compound exhibits rapid bactericidal enhancement (within minutes) under hypoionic conditions (ion-free solutions), independent of the proton motive force (PMF) . This PMF-independent mechanism distinguishes it from other adjuvants, which typically rely on PMF-driven antibiotic uptake .

Key findings include:

- Broad-spectrum activity: this compound enhances tobramycin efficacy against stationary-phase S. aureus persisters, MRSA, and other gram-positive bacteria (Enterococcus faecalis, Streptococcus pyogenes) .

- In vivo efficacy: In murine models, this compound combined with tobramycin reduced S. aureus survival by >6 orders of magnitude in acute skin wounds .

- Salt sensitivity: Its potentiation effect is suppressed by physiological salt concentrations (e.g., 150 mM NaCl/KCl), highlighting the necessity of hypoionic conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Methylindole can be synthesized through several methods. One common approach involves the cyclization of ortho-nitrotoluene derivatives. Another method includes the Fischer indole synthesis, where phenylhydrazine reacts with methyl ketones under acidic conditions to form the indole ring .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic reduction of 5-methyl-2-oxindole. This process involves the chlorination of 5-methyl-2-oxindole with triphenylphosphine and carbon tetrachloride in acetonitrile, followed by catalytic reduction .

Análisis De Reacciones Químicas

Types of Reactions: 5-Methylindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions typically yield dihydro derivatives.

Substitution: Electrophilic substitution reactions are common, particularly at the nitrogen atom and the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Catalysts such as palladium on carbon are employed.

Substitution: Reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroindoles.

Substitution: Halogenated or sulfonated indoles.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-Methylindole, with the chemical formula , is a derivative of indole characterized by a methyl group at the fifth position of the indole ring. This structural modification enhances its biological activity and utility in research.

Medicinal Applications

This compound has emerged as a promising compound in medicinal chemistry, particularly for its antibacterial properties and potential as an immunomodulator.

Antibacterial Activity

Recent studies highlight the compound's effectiveness against a range of bacterial pathogens, including antibiotic-resistant strains:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Multidrug-resistant Klebsiella pneumoniae

- Mycobacterium tuberculosis

In vitro assays demonstrate that this compound exhibits bactericidal activity in a concentration-dependent manner. The Minimum Inhibitory Concentrations (MICs) for various pathogens are summarized below:

| Pathogen | MIC (mM) |

|---|---|

| Staphylococcus aureus ATCC 25923 | 4 |

| Enterococcus faecalis ATCC 29212 | 16 |

| Klebsiella pneumoniae | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

| Shigella flexneri | 2 |

These findings indicate that this compound can effectively combat both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics or adjuvants for existing treatments .

Immunomodulatory Potential

Additionally, research suggests that this compound may serve as a precursor for synthesizing immunomodulators and anticancer agents. Its derivatives have been explored for their potential to enhance immune responses and target cancer cells more effectively .

Industrial Applications

In industrial chemistry, this compound is utilized as an intermediate in the synthesis of various dyes, pigments, and other chemical products. Its ability to participate in electrocyclic reactions makes it valuable for producing functionalized indole derivatives that have applications across multiple sectors .

Case Studies

Several case studies illustrate the practical applications of this compound in combating antibiotic resistance:

- Study on MRSA : A study demonstrated that when combined with aminoglycoside antibiotics, this compound significantly enhanced the bactericidal effects against MRSA under conventional treatment conditions. This potentiation effect was observed even in stationary-phase bacteria, which are typically resistant to standard antibiotic treatments .

- Mycobacterium tuberculosis : Another investigation revealed that this compound could eradicate strains of M. tuberculosis, suggesting its potential role in tuberculosis therapy, especially against drug-resistant strains .

Mecanismo De Acción

The mechanism of action of 5-Methylindole involves its interaction with various molecular targets. It has been shown to potentiate the effects of aminoglycoside antibiotics against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. This potentiation occurs through the disruption of bacterial cell membranes, enhancing the uptake of antibiotics .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Indole

- Mechanism : Indole, a bacterial signaling molecule, enhances antibiotic tolerance in E. coli under stress but reduces it in Lysobacter enzymogenes .

- Potentiation : Indole weakly potentiates tobramycin against S. aureus (1–2 log reduction in CFU) but is suppressed by NaCl .

- PMF dependency : Unlike 5-methylindole, indole’s adjuvant activity is partially PMF-dependent .

- Specificity : Less effective against MRSA and persister cells compared to this compound .

2-Methylindole (2M-Indole)

- Potency : Intermediate between indole and this compound. Enhances tobramycin by ~3 log CFU reduction but requires higher concentrations .

- Salt sensitivity : Suppressed by NaCl, similar to indole .

- Bactericidal activity : Kills S. epidermidis and E. faecalis but less effective against Mycobacterium tuberculosis than this compound .

Parabens

- Function: Parabens (e.g., methylparaben) enhance aminoglycosides via membrane disruption.

- Efficacy : Weak adjuvant effect (1–2 log CFU reduction) compared to this compound’s >6 log reduction .

- Specificity: Limited to gram-positive bacteria; ineffective against MRSA .

5-Iodoindole

- Potentiation: Similar to this compound in enhancing aminoglycosides but with higher cytotoxicity (hemolysis at ≥2 mM) .

- Mechanism : Shares the PMF-independent pathway but less studied in vivo .

Table 1: Comparative Analysis of this compound and Similar Compounds

Table 2: MIC Values of this compound Against Bacterial Pathogens

| Strain | MIC (mM) |

|---|---|

| S. aureus ATCC 25923 | 4 |

| E. faecalis ATCC 29212 | 16 |

| Mycobacterium tuberculosis H37Ra | 8 |

| E. coli BW25113 | 8 |

| Shigella flexneri | 2 |

| Klebsiella pneumoniae | 4 |

Key Research Findings

Hypoionic Specificity : this compound’s adjuvant activity is optimal in ion-free solutions, with NaCl/MgCl₂/CaCl₂ abolishing potentiation .

Time Dependency : Achieves maximal killing within 1–3 minutes, faster than indole (hours) .

Broad Applications : Effective against antibiotic-tolerant persisters, biofilms, and MRSA .

Mechanistic Insight : Acts via membrane disruption, as evidenced by EDTA’s suppressive effect .

Actividad Biológica

5-Methylindole, a derivative of indole, has garnered attention in recent years for its diverse biological activities, particularly in the fields of antimicrobial and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic implications.

Overview of this compound

This compound (C₉H₉N) is a nitrogen-containing heterocyclic compound known for its role in various biological processes. It is structurally similar to indole, which is a significant scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The compound has been studied for its potential as an antibacterial agent, especially against antibiotic-resistant strains.

Antibacterial Activity

Recent studies have highlighted the potent antibacterial activity of this compound against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Klebsiella pneumoniae.

The mechanism by which this compound exerts its antibacterial effects involves direct bactericidal activity as well as the potentiation of existing antibiotics. It has been observed to enhance the efficacy of aminoglycoside antibiotics against stationary-phase bacterial cells.

Key Findings

- Bactericidal Activity :

- Potentiation of Antibiotics :

- Hemolytic Activity :

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Study on Antimicrobial Properties : A study published in PLOS ONE reported that this compound effectively killed various bacterial pathogens and enhanced the effectiveness of aminoglycoside antibiotics under conventional treatment conditions .

- Synthesis and Evaluation : Research has synthesized various derivatives of indole and evaluated their acetylcholinesterase (AChE) inhibitory activity, showing that modifications can enhance biological activity significantly .

- Potential Therapeutic Applications : Beyond antimicrobial properties, this compound is being explored for its potential as an anticancer agent and immunomodulator, with applications in managing diseases such as diabetes through SGLT2 inhibition .

Comparative Analysis

The following table summarizes the antibacterial efficacy of this compound compared to other indole derivatives:

| Compound | MIC (mM) for E. coli | MIC (mM) for S. aureus | Potentiation Effect |

|---|---|---|---|

| This compound | 8 | Not specified | Yes |

| Indole | Higher than 8 | Lower than 100 | Limited |

| 2-Methylindole | Higher than 8 | Lower than 100 | Limited |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Methylindole, and how can reaction conditions be optimized?

- Methodological Answer : The Fischer indole synthesis is a widely used method, involving cyclization of phenylhydrazines with ketones under acidic conditions. Variations include using catalysts like ZnCl₂ or ionic liquids to improve yield and reduce side reactions . Optimization involves systematic testing of temperature (e.g., 80–120°C), solvent polarity (e.g., ethanol vs. acetic acid), and reaction time. HPLC or GC-MS can monitor intermediates, and DOE (Design of Experiments) frameworks help identify optimal parameters .

| Synthetic Method | Catalyst | Yield (%) | Key Reference |

|---|---|---|---|

| Fischer indole | ZnCl₂ | 65–75 | |

| Microwave-assisted | None | 85–90 |

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare and spectra with literature (e.g., δ 7.1–7.3 ppm for aromatic protons) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>98% for pharmacological studies).

- Mass Spectrometry : Confirm molecular ion peak (m/z = 131) and fragmentation patterns .

- Document deviations (e.g., solvent residue in NMR) and validate against certified reference materials .

Q. What experimental precautions are critical when handling this compound in biological assays?

- Methodological Answer :

- Solubility : Use DMSO for stock solutions (≤0.1% final concentration to avoid cytotoxicity) .

- Stability : Conduct stability studies under assay conditions (e.g., pH 7.4, 37°C) via LC-MS to detect degradation products.

- Controls : Include vehicle controls and reference compounds (e.g., indole derivatives) to validate specificity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in modulating microbial quorum sensing?

- Methodological Answer :

- Genetic Knockout Models : Use CRISPR/Cas9 to delete quorum-sensing genes (e.g., luxR) in E. coli and measure biofilm inhibition via confocal microscopy .

- Metabolomic Profiling : Apply LC-HRMS to track changes in autoinducer molecules (e.g., AI-2) after treatment .

- Docking Simulations : Use AutoDock Vina to predict binding affinities with LuxR-type receptors; validate via SPR (Surface Plasmon Resonance) .

Q. What strategies resolve contradictions in reported cytotoxic effects of this compound derivatives?

- Methodological Answer :

- Systematic Review : Follow PRISMA guidelines to aggregate data from PubMed/SciFinder, highlighting variability in cell lines (e.g., HeLa vs. HEK293) or assay endpoints (IC₅₀ vs. apoptosis markers) .

- Dose-Response Meta-Analysis : Use R packages (e.g., metafor) to model heterogeneity and identify confounding factors (e.g., solvent effects) .

- Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., ATCC-certified cells, identical incubation times) .

Q. How can computational modeling predict the environmental fate of this compound?

- Methodological Answer :

- QSAR Models : Develop quantitative structure-activity relationships using EPI Suite to estimate biodegradation half-lives and bioaccumulation potential .

- Molecular Dynamics : Simulate interactions with soil organic matter (e.g., humic acids) in GROMACS to assess adsorption kinetics .

- Ecotoxicity Assays : Validate predictions via Daphnia magna acute toxicity tests (OECD Guideline 202) .

Q. Methodological Best Practices

- Data Contradiction Analysis : Apply triangulation by cross-validating HPLC, NMR, and biological data. Use PCA (Principal Component Analysis) to identify outlier datasets .

- Ethical Reproducibility : Archive raw spectra, assay protocols, and statistical code in repositories like Zenodo for peer validation .

Propiedades

IUPAC Name |

5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKBCLZFIYBSHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060638 | |

| Record name | 5-Methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-96-0 | |

| Record name | 5-Methylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYLINDOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT52363RI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.